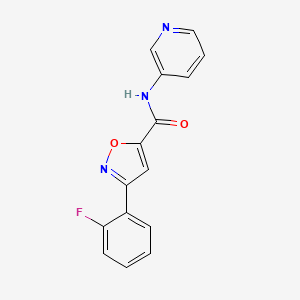![molecular formula C18H21N3O2 B4688382 2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4688382.png)
2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as MTAQ, is a chemical compound that has been widely studied for its potential therapeutic applications. MTAQ belongs to the class of quinazolinone compounds and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. It also modulates the expression of various genes involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce tumor growth and induce apoptosis in cancer cells. It also has neuroprotective effects and reduces inflammation in animal models. This compound has been shown to be well-tolerated and has low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. It has been shown to be well-tolerated and has low toxicity in animal studies. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Future Directions
There are several future directions for the study of 2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Studies are needed to optimize the synthesis method and improve the solubility and stability of this compound. The efficacy of this compound in combination with other drugs or therapies should also be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. It has been extensively studied for its potential in the treatment of cancer, neurodegenerative diseases, and inflammation. This compound has several advantages for lab experiments, but also has limitations in terms of its solubility and stability. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have neuroprotective effects and reduce inflammation in animal models.
properties
IUPAC Name |
2-(4-methoxyanilino)-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-11-16-14(9-18(2,3)10-15(16)22)21-17(19-11)20-12-5-7-13(23-4)8-6-12/h5-8H,9-10H2,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSWKDQQJKAPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)OC)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(methylthio)phenyl]-4-phenylbutanamide](/img/structure/B4688300.png)

![N-(4-isopropylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4688316.png)


![N-(2-(4-chlorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4688341.png)
![6-methyl-1-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4688343.png)
![8-cyclohexyl-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4688350.png)
![2-{[3-(4-biphenylyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4688363.png)
![5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4688367.png)
![3-(4-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B4688397.png)
![6-benzyl-2-[(2-chloro-6-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4688404.png)
![1-[4-(5-{[(3-pyridinylmethyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride](/img/structure/B4688413.png)
![methyl 10-methyl-2-(3-nitrophenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4688417.png)